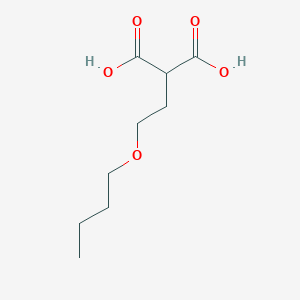
(2-Butoxyethyl)propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Butoxyethyl)propanedioic acid, also known as 2-butoxyethyl malonic acid, is a dicarboxylic acid with the chemical formula C₇H₁₂O₅. This compound is characterized by the presence of two carboxyl groups and a butoxyethyl group attached to the central carbon atom. It is a derivative of malonic acid and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-butoxyethyl)propanedioic acid typically involves the alkylation of malonic acid or its esters. One common method is the reaction of diethyl malonate with 2-butoxyethanol in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with 2-butoxyethanol.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous esterification processes. This involves the reaction of malonic acid with 2-butoxyethanol under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
(2-Butoxyethyl)propanedioic acid undergoes various chemical reactions typical of carboxylic acids and their derivatives. These include:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Decarboxylation: Loss of carbon dioxide upon heating.
Common Reagents and Conditions
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Amidation: Typically requires coupling agents like dicyclohexylcarbodiimide (DCC).
Decarboxylation: Often occurs at elevated temperatures (above 150°C).
Major Products Formed
Esterification: Produces esters such as 2-butoxyethyl malonate.
Amidation: Produces amides such as 2-butoxyethyl malonamide.
Decarboxylation: Produces butoxyacetic acid and carbon dioxide.
科学研究应用
(2-Butoxyethyl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of polymers and specialty chemicals.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of plasticizers, adhesives, and coatings.
作用机制
The mechanism of action of (2-butoxyethyl)propanedioic acid involves its interaction with various molecular targets, primarily through its carboxyl groups. These interactions can lead to the formation of esters, amides, and other derivatives. The compound can also undergo decarboxylation, which is a key step in many metabolic pathways.
相似化合物的比较
Similar Compounds
Malonic Acid (Propanedioic Acid): The parent compound, with similar reactivity but lacking the butoxyethyl group.
Diethyl Malonate: An ester derivative of malonic acid, commonly used in organic synthesis.
Butoxyacetic Acid: A related compound formed through the decarboxylation of (2-butoxyethyl)propanedioic acid.
Uniqueness
This compound is unique due to the presence of the butoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds and materials.
属性
CAS 编号 |
88663-61-0 |
|---|---|
分子式 |
C9H16O5 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
2-(2-butoxyethyl)propanedioic acid |
InChI |
InChI=1S/C9H16O5/c1-2-3-5-14-6-4-7(8(10)11)9(12)13/h7H,2-6H2,1H3,(H,10,11)(H,12,13) |
InChI 键 |
NQTDRGBBGIHSKE-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCCC(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


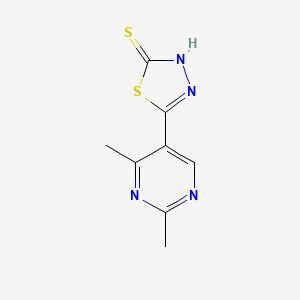
![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
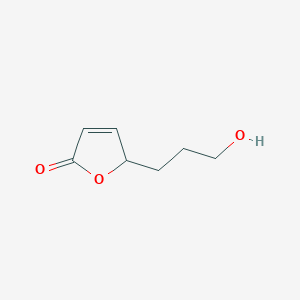
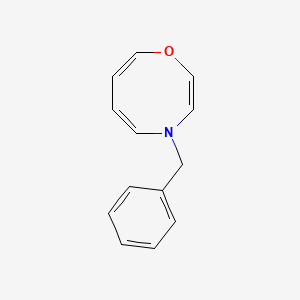
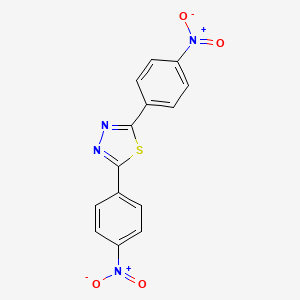
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
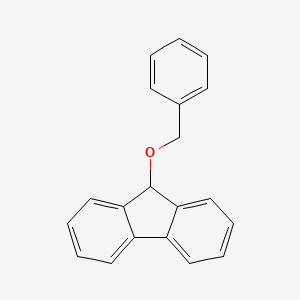
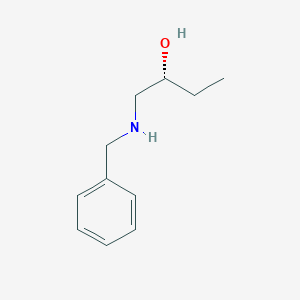
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
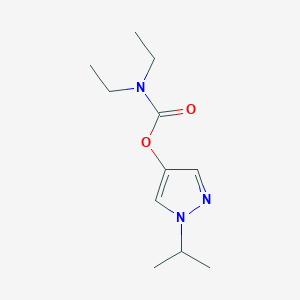
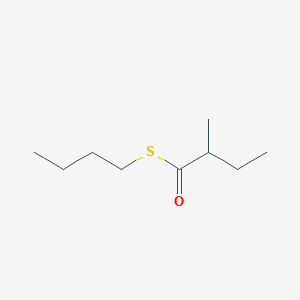
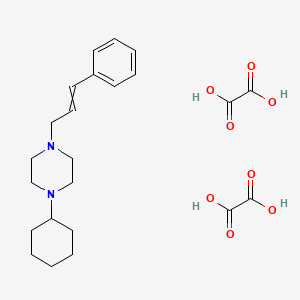
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
